molecular formula C15H14F2N2O2 B5377196 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one

3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one

Cat. No. B5377196
M. Wt: 292.28 g/mol
InChI Key: ZGPBQROVFCUWQZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one, also known as EF24, is a synthetic compound with potential therapeutic applications. It belongs to the class of chalcones, which are organic compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. EF24 has been the subject of extensive research in recent years due to its promising pharmacological profile and potential for the development of novel therapies.

Mechanism of Action

3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell proliferation and survival, including the NF-κB and STAT3 pathways. 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting mitochondrial dysfunction.
Biochemical and Physiological Effects
3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for cancer cell growth and metastasis. 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one is its broad range of biological activities, which make it a promising candidate for the development of novel therapies. 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the main limitations of 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one. One area of interest is the development of novel formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the identification of additional signaling pathways or molecular targets that are affected by 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one, which could lead to the development of new therapeutic strategies. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one in humans.

Synthesis Methods

3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one can be synthesized through a multistep process involving the condensation of 4-fluoroacetophenone with 4-hydroxybenzaldehyde, followed by the reaction of the resulting chalcone with ethyl hydrazinecarboxylate and difluoromethoxybenzene. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one has been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. It has been demonstrated to induce apoptosis in cancer cells by targeting multiple signaling pathways, including the NF-κB and STAT3 pathways. 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells.
In addition to its anticancer properties, 3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c1-2-19-10-9-13(18-19)14(20)8-5-11-3-6-12(7-4-11)21-15(16)17/h3-10,15H,2H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPBQROVFCUWQZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)C=CC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=N1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.